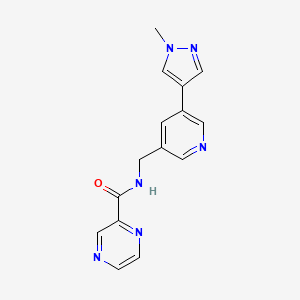

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a complex organic compound featuring a pyrazole ring, a pyridine ring, and a pyrazine ring

Wirkmechanismus

Target of Action

Similar compounds with a pyrazole core have been known to interact with various enzymes and receptors, influencing their activity .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as direct inhibition .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It’s worth noting that the lipophilicity of similar compounds has been modulated to attenuate direct inhibition towards multiple cyp isoforms .

Result of Action

One study found that a similar compound displayed an ic50 value of 444 nm for the ribosomal s6 kinase p70s6kβ (s6k2) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and reaction time can affect the yield of a compound . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyridine and pyrazine moieties. Common synthetic routes include:

Condensation Reactions: These reactions often involve the condensation of pyrazole derivatives with appropriate halides or aldehydes.

Amination Reactions: Amination steps are used to introduce the pyridine and pyrazine rings.

Reduction and Protection Steps: Reduction reactions and protection of functional groups are employed to ensure the stability of the intermediate compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be employed to reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution Reactions: Substitution reactions can be used to replace functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Common reagents include halides, amines, and alcohols.

Major Products Formed:

Oxidation Products: Alcohols, ketones, and carboxylic acids.

Reduction Products: Amines and alcohols.

Substitution Products: Halogenated compounds, amides, and esters.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties. Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Pyrazole Derivatives: These compounds share the pyrazole ring and are known for their diverse pharmacological effects.

Pyridine Derivatives: Compounds containing the pyridine ring are often used in pharmaceuticals and agrochemicals.

Pyrazine Derivatives: These compounds are used in various industrial applications, including the production of dyes and pigments.

Uniqueness: N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is unique due to its combination of pyrazole, pyridine, and pyrazine rings, which allows for a wide range of chemical reactions and biological activities. This combination provides versatility and potential for various applications.

Biologische Aktivität

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.

Synthesis and Structural Properties

The compound features a unique structure comprising a pyrazole ring, a pyridine moiety, and a carboxamide functional group. The synthesis typically involves multi-step organic reactions, beginning with the preparation of pyrazole and pyridine intermediates, followed by their coupling to form the final product. Common reagents include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) .

This compound is believed to interact with specific molecular targets, modulating various biochemical pathways. Its mechanism may involve inhibition of key enzymes or receptors, which is crucial for its therapeutic effects. For instance, compounds with similar structures have demonstrated inhibition of p38 MAP kinase, an important target in inflammatory processes .

Anticancer Properties

Research indicates that the compound exhibits promising anticancer activity. In vitro studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have shown significant inhibition of tumor growth in xenograft models .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies reveal that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human chondro-sarcoma cells, showcasing its potential in treating inflammatory diseases .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, showing moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging around 250 μg/mL for several tested pathogens . This suggests potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

| Study | Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant tumor growth inhibition in xenograft models using pyrazole derivatives. |

| Study 2 | Anti-inflammatory | Inhibited TNFα production in SW1353 cells with an IC50 of 820 nM. |

| Study 3 | Antimicrobial | Showed moderate activity against Staphylococcus aureus and Escherichia coli with MICs of 250 μg/mL. |

Eigenschaften

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-21-10-13(8-20-21)12-4-11(5-17-7-12)6-19-15(22)14-9-16-2-3-18-14/h2-5,7-10H,6H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMBXDHZTRDSDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.